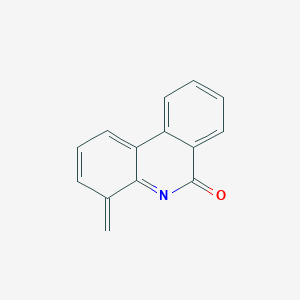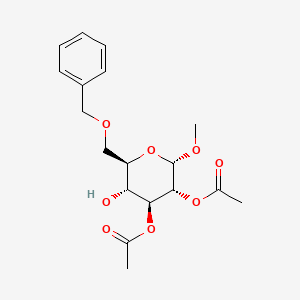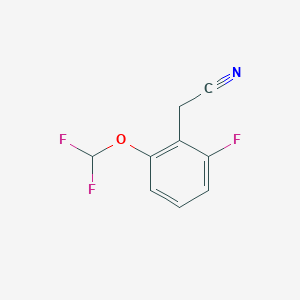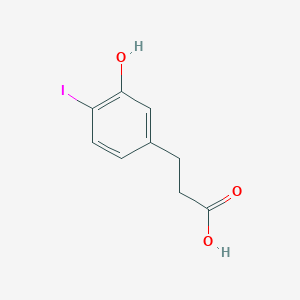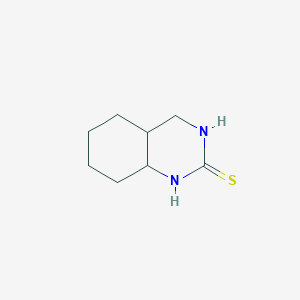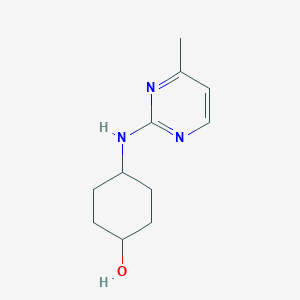![molecular formula C24H20Cl2O2 B12328873 Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-](/img/structure/B12328873.png)
Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with two (4-chlorophenyl)ethenyl groups and two methoxy groups at the 2 and 5 positions. Its molecular structure contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method is the Witting-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. For example, its ability to undergo oxidation and reduction reactions can impact its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Benzene, 1,4-bis[(1E)-2-(4-pyridyl)ethenyl]-2,5-dimethoxy-: Similar structure but with pyridyl groups instead of chlorophenyl groups.
Benzene, 1,4-bis[(1E)-2-(4-bromophenyl)ethenyl]-2,5-dimethoxy-: Similar structure but with bromophenyl groups instead of chlorophenyl groups.
Uniqueness
Benzene, 1,4-bis[(1E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxy- is unique due to the presence of chlorophenyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The specific arrangement of functional groups in this compound contributes to its distinct chemical and physical properties, making it valuable for various applications .
特性
分子式 |
C24H20Cl2O2 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
1,4-bis[(E)-2-(4-chlorophenyl)ethenyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-20(10-4-18-7-13-22(26)14-8-18)24(28-2)16-19(23)9-3-17-5-11-21(25)12-6-17/h3-16H,1-2H3/b9-3+,10-4+ |
InChIキー |
VYTIFGBUJJWGSD-LQIBPGRFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=C(C=C2)Cl)OC)/C=C/C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)Cl)OC)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
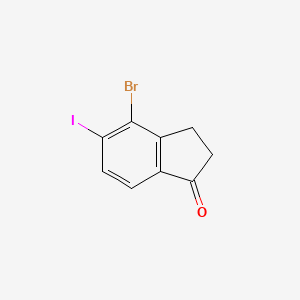
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)

![7-Chloro-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12328844.png)
